tert-Butyl-allyl(prop-2-in-1-yl)carbamát

Übersicht

Beschreibung

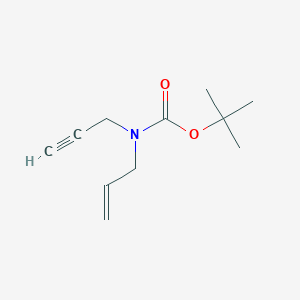

tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.

Wissenschaftliche Forschungsanwendungen

tert-Butyl allyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Medicine: Research into the medicinal properties of carbamate derivatives includes their potential use as enzyme inhibitors and therapeutic agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

tert-Butyl allyl(prop-2-yn-1-yl)carbamate can be synthesized through a multi-step process involving the reaction of allyl and prop-2-yn-1-yl groups with tert-butyl carbamate. One common method involves the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction . The reaction conditions typically include mild temperatures and short reaction times to avoid over-alkylation of the carbamate.

Industrial Production Methods

Industrial production of tert-Butyl allyl(prop-2-yn-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl allyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to an amine.

Substitution: The allyl and prop-2-yn-1-yl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tert-Butyl allyl(prop-2-yn-1-yl)carbamate can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives with different functional groups.

Wirkmechanismus

The mechanism of action of tert-Butyl allyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has a similar structure but contains two prop-2-yn-1-yl groups instead of one allyl and one prop-2-yn-1-yl group.

tert-Butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate: This compound includes a pyridinyl group, which can impart different chemical properties and reactivity.

tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate: This compound features a pyrrolidinyl group, which can influence its biological activity and applications.

Uniqueness

tert-Butyl allyl(prop-2-yn-1-yl)carbamate is unique due to its combination of allyl and prop-2-yn-1-yl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical and biological applications.

Biologische Aktivität

Tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a carbamate derivative notable for its unique structural features, combining allyl and prop-2-yn-1-yl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cell lines and antimicrobial properties. Understanding its biological activity is essential for exploring its therapeutic applications.

Structure and Composition

The chemical formula of tert-Butyl allyl(prop-2-yn-1-yl)carbamate is . Its structure includes:

- Carbamate Group : Contributes to the compound's reactivity.

- Allyl Group : Imparts unique reactivity patterns.

- Prop-2-yn-1-yl Group : Enhances biological activity through potential interactions with biological targets.

Table 1: Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | Approximately 169.224 g/mol |

| Functional Groups | Carbamate, Allyl, Alkyne |

The biological activity of tert-Butyl allyl(prop-2-yn-1-yl)carbamate is primarily attributed to its ability to interact with various molecular targets. The carbamate moiety can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. This interaction may influence several biochemical pathways, leading to therapeutic effects.

Cytotoxicity Studies

Research indicates that tert-butyl allyl(prop-2-yn-1-yl)carbamate exhibits cytotoxic effects against human cancer cell lines. In vitro studies have shown varying degrees of efficacy depending on the concentration and specific cell line tested.

Table 2: Cytotoxicity Data

| Cell Line | Concentration (μM) | Viability (%) |

|---|---|---|

| HeLa | 10 | 45 |

| MCF7 | 20 | 60 |

| A549 | 30 | 30 |

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of structurally related carbamates against Candida albicans and Staphylococcus aureus. Results indicated that compounds with similar functionalities, including the allyl and alkyne groups, exhibited significant inhibition zones in agar diffusion assays.

Neuroprotective Properties

Recent studies have explored the neuroprotective potential of carbamate derivatives. For instance, certain allyl carbamates have been shown to upregulate antiapoptotic proteins and enhance antioxidant defenses in neuronal models. This suggests that tert-butyl allyl(prop-2-yn-1-yl)carbamate may also possess neuroprotective properties, warranting further investigation.

Eigenschaften

IUPAC Name |

tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJOBBHMBMRQQHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC=C)CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50446272 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147528-20-9 | |

| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.